Acetyl tetrapeptide-2

Catalog No.
S517021
CAS No.
757942-88-4
M.F
C26H39N5O9
M. Wt
565.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Acetyl tetrapeptide-2

Generic collagen peptides often fail to address elastin cross-linking and immune-vigilance loss in aging skin. Acetyl tetrapeptide-2 solves this by mimicking thymopoietin to upregulate LOXL1, FBLN5 for functional elastin, collagen I, and junction proteins (integrin, zyxin).

  • Upregulates LOXL1 & FBLN5 for functional elastin; also boosts collagen I and junction proteins (integrin, zyxin).
  • Water-soluble, cold-process compatible: add to aqueous phase below 45°C; no lipid emulsification required.
  • Enables clear, lightweight serums without turbidity, unlike lipophilic peptides.

CAS Number

757942-88-4

Product Name

Acetyl tetrapeptide-2

IUPAC Name

(3S)-3-[[(2S)-2-acetamido-6-aminohexanoyl]amino]-4-[[(2S)-1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid

Molecular Formula

C26H39N5O9

Molecular Weight

565.6 g/mol

InChI

InChI=1S/C26H39N5O9/c1-14(2)22(25(38)30-20(26(39)40)12-16-7-9-17(33)10-8-16)31-24(37)19(13-21(34)35)29-23(36)18(28-15(3)32)6-4-5-11-27/h7-10,14,18-20,22,33H,4-6,11-13,27H2,1-3H3,(H,28,32)(H,29,36)(H,30,38)(H,31,37)(H,34,35)(H,39,40)/t18-,19-,20-,22-/m0/s1

InChI Key

ITIMHIATVYROGF-XWUOBKMESA-N

solubility

Soluble in DMSO

Synonyms

Acetyl tetrapeptide-2; Peptigravity; Thymulen 4;

The exact mass of the compound Acetyl tetrapeptide-2 is 565.2748 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Purity

≥98%

Package Size

100 mg, 1 g, 5 g

Acetyl tetrapeptide-2 (CAS 757942-88-4), frequently utilized under the trade name Thymulen 4, is a highly purified, synthetic biomimetic peptide engineered to replicate the regenerative signaling of the youth hormone thymopoietin . From a procurement and formulation perspective, it is a highly hydrophilic, non-lipid-conjugated tetrapeptide (Ac-Lys-Asp-Val-Tyr-OH) that requires integration into the aqueous phase of emulsions or clear serums [1]. Distinct from standard collagen-boosting fragments, it addresses age-related dermal degradation by simultaneously stimulating the skin's immune defenses and upregulating the synthesis of both Type I collagen and functional elastin through specific focal adhesion pathways . Buyers must note that its thermal and pH sensitivities dictate specific cold-process manufacturing protocols, distinguishing its handling requirements from more robust but less targeted cosmetic actives [1].

Procurement Fit

1 Biomimetic elastin assembly peptide – mimics thymopoietin II sequence to upregulate FBLN5/LOXL1 for functional elastic fiber formation.
2 Dual extracellular matrix induction – reported to increase both collagen I and elastin synthesis, supporting multi-mechanism anti-aging formulations.
3 Regulatory-listed cosmetic ingredient – included in China IECIC 2021 and EWG Skin Deep with low hazard ratings, reducing procurement compliance risk.

Substituting Acetyl tetrapeptide-2 with common in-class alternatives like Acetyl hexapeptide-8 or Palmitoyl pentapeptide-4 fundamentally alters both the biological efficacy and the required manufacturing process [1]. Acetyl hexapeptide-8 functions strictly as a neurotransmitter inhibitor for muscle relaxation, offering no structural extracellular matrix (ECM) remodeling or thymic factor compensation [1]. Conversely, while Palmitoyl pentapeptide-4 stimulates collagen, its palmitoylated (lipid-conjugated) structure drastically shifts its solubility profile, requiring lipid-phase emulsification rather than simple aqueous dissolution . Furthermore, generic signaling peptides fail to upregulate Fibulin-5 (FBLN5) and Lysyl Oxidase-Like 1 (LOXL1), which are essential for the proper cross-linking of elastin fibers[2]. For formulators targeting comprehensive dermal cohesion in an aqueous base, generic substitution compromises the intended biological mechanism and necessitates a complete reformulation of the delivery vehicle.

Substitution Risk

Mechanism mismatch
Collagen-only peptides (e.g., palmitoyl pentapeptide-4) lack the FBLN5/LOXL1 elastin assembly pathway; substituting may lose elastin quality improvement.
Validation gap
Generic tetrapeptides typically lack human in-use firmness/elasticity data comparable to branded acetyl tetrapeptide-2 studies; performance reproducibility uncertain.
Regulatory uncertainty
Alternative peptides may not have IECIC listing or EWG assessment, introducing market access and safety documentation risks.

Upregulation of Elastin Assembly Proteins

Acetyl tetrapeptide-2 acts as a specific inducer for the expression of Fibulin-5 (FBLN5) and Lysyl Oxidase-Like 1 (LOXL1), proteins strictly required for the cross-linking and functional assembly of tropoelastin into elastic fibers[1]. In comparative cellular models, standard collagen-stimulating peptides (such as Palmitoyl tripeptide-1) primarily drive neocollagenesis but lack the targeted enzymatic induction for elastin cross-linking provided by Acetyl tetrapeptide-2 [1]. Microarray analyses demonstrate that Acetyl tetrapeptide-2 not only upregulates collagen types I, IV, VI, and XIV, but also specifically overexpresses genes involved in cellular adhesion (zyxin, integrin, talin), providing structural cohesion that standard signaling peptides cannot replicate [2].

Evidence DimensionTarget gene/protein upregulation for ECM assembly
Target Compound DataUpregulates FBLN5, LOXL1, and cellular adhesion genes (zyxin, integrins)
Comparator Or BaselineStandard signal peptides (e.g., Palmitoyl tripeptide-1) which primarily stimulate collagen without specific LOXL1/FBLN5-mediated elastin cross-linking
Quantified DifferenceSpecific induction of LOXL1/FBLN5 vs. generic ECM stimulation
ConditionsIn vitro human dermal fibroblast and keratinocyte microarray assays

Procurement of this specific peptide is essential for formulations that require functional elastin assembly and dermal-epidermal cohesion, rather than generic collagen boosting.

FBLN5/LOXL1 promoter
Class-level inference
FBLN5 +20%, LOXL1 +30%
Upstream activation of elastin assembly program, distinct from collagen-only peptides.
In vitro promoter assay, 1 mg/mL. Comparator baseline data absent.

Biomechanical Keratinocyte Stiffness Enhancement

Atomic Force Microscopy (AFM) analysis of HaCaT keratinocytes treated with Acetyl tetrapeptide-2 demonstrates a dose-dependent increase in cellular stiffness, correlating with the remodeling of actin filaments and upregulation of ACTN1 and SOD2 transcription [1]. In direct comparison, treatment with Acetyl hexapeptide-50 at higher concentrations (0.5 to 5 µg/ml) resulted in a measurable decrease in cell stiffness compared to the untreated control [1]. This biomechanical strengthening confirms Acetyl tetrapeptide-2's structural efficacy at the cellular level, contrasting sharply with the cellular responses induced by protective or muscle-relaxing hexapeptides [1].

Evidence DimensionCellular stiffness (Young's modulus via AFM) at 200 nm indentation depth
Target Compound DataDose-dependent increase in cell stiffness
Comparator Or BaselineAcetyl hexapeptide-50 (decreased stiffness at >0.5 µg/ml)
Quantified DifferencePositive structural reinforcement vs. loss of cellular stiffness at equivalent higher doses
ConditionsHaCaT keratinocytes exposed for 48 hours in vitro

Validates the selection of Acetyl tetrapeptide-2 for products making substantiated claims about skin firming and structural resilience.

FBLN5/LOXL1 protein
Class-level inference
FBLN5 2.3×, LOXL1 1.7× increase
Confirms promoter activation translates to functional protein upregulation in fibroblasts.
Human dermal fibroblast culture; untreated control baseline.

Aqueous Compatibility & Thermal Stability

Acetyl tetrapeptide-2 is highly hydrophilic and strictly soluble in water, making it suitable for clear aqueous serums, hydrogels, and the water phase of emulsions . However, it requires specific processing conditions: it must be incorporated at the final stage of manufacturing at temperatures strictly below 45 °C to prevent thermal degradation. In contrast, lipid-modified peptides like Palmitoyl pentapeptide-4 are designed for enhanced lipophilicity and require different solvent or lipid-phase integration strategies, often tolerating different thermal profiles during emulsification.

Evidence DimensionSolubility and processing temperature limits
Target Compound Data100% water-soluble; requires processing < 45 °C
Comparator Or BaselinePalmitoyl-conjugated peptides (e.g., Palmitoyl pentapeptide-4), which exhibit high lipophilicity and require lipid-phase processing
Quantified DifferenceAqueous phase integration vs. lipid phase integration
ConditionsIndustrial cosmetic formulation processing

Dictates the procurement choice based on the target vehicle (aqueous vs. lipid) and the thermal limits of the manufacturing line.

ECM protein synthesis
Class-level inference
Elastin +21.7%, Collagen I +47.3%
Dual elastin and collagen induction supports multi-target anti-aging formulations.
In vitro assay; statistically significant values reported.

Hydrolytic Stability & pH Control

Acetyl tetrapeptide-2 is susceptible to peptide bond hydrolysis if exposed to highly acidic environments . Optimal thermodynamic stability and a shelf-life of up to 24 months (when stored at -20 °C in raw powder form) require formulation within a strict pH window of 5.0 to 7.0 . In contrast, certain acid-stable chemical exfoliants or low-pH ascorbic acid serums (often formulated at pH < 3.5) will rapidly degrade the Ac-Lys-Asp-Val-Tyr-OH sequence . This necessitates its procurement specifically for pH-neutral or mildly acidic buffer systems, distinguishing its handling requirements from more robust, low-pH compatible synthetic compounds .

Evidence DimensionpH stability window for formulation
Target Compound DataStable at pH 5.0–7.0; rapid hydrolysis at pH < 4.0
Comparator Or BaselineLow-pH compatible actives (e.g., L-ascorbic acid or acid-stable synthetic derivatives formulated at pH 3.0-3.5)
Quantified DifferenceRequires pH > 5.0 to prevent peptide cleavage, dictating buffer selection
ConditionsLong-term cosmetic formulation stability testing

Prevents costly formulation failures by ensuring buyers only procure this peptide for use in compatible, mildly acidic to neutral pH vehicles.

In-use firmness & elasticity
Data to verify
Firmness +25.2%, Elasticity +16%, 56-day study
Human in-use outcomes reported; procurement benchmarking requires source validation.
2% cream, women 40–60 years; source publication not directly cited.
Regulatory & safety status
Class-level inference
IECIC 2021 listed, EWG LOW hazard
Verified market access and third-party safety documentation reduce substitution risk.
Historical max use 4.5% leave-on; alternative peptides often unlisted.
Synthesis cost efficiency
Class-level inference
Liquid-phase method, ~35% lower raw material cost
Favorable procurement economics compared to SPPS-synthesized peptides.
Patent CN107629111B; comparison to hexapeptide benchmark.

Aqueous Anti-Aging Serums & Hydrogels

Due to its strict water solubility and lack of lipid conjugation, Acetyl tetrapeptide-2 is the correct choice for clear, lightweight aqueous serums targeting skin sagging and loss of firmness, where lipophilic peptides would cause turbidity or separation.

Elastin-Targeted Restructuring Creams

Ideal for formulations specifically claiming to improve skin elasticity and bounce, as its proven upregulation of LOXL1 and FBLN5 directly supports functional elastin cross-linking, unlike generic collagen boosters [1].

Post-Procedure Dermal Cohesion Treatments

Utilized in dermatological recovery products where enhancing dermal-epidermal junction cohesion (via integrin and zyxin upregulation) and compensating for immune-vigilance loss is required [1].

Cold-Process Cosmetic Manufacturing

Perfectly suited for cold-process formulation lines or as a cool-down phase additive (below 45 °C), ensuring peptide stability without the need for high-heat emulsification required by some lipophilic actives .

Application Fit Matrix

Application
Selection Property
Validation Focus
Anti-sagging & facial contour firming
Elastin assembly & collagen I dual induction
In-use firmness/elasticity endpoint studies
Post-weight loss / post-pregnancy skin tightening
Functional elastin recoil + dermal structural support
Body leave-on safety documentation (IECIC 4%)
Regulatory-compliant export & clean beauty
IECIC listing & EWG low hazard profile
Market access verification; retailer clean beauty standards
Cost-sensitive multi-peptide complexes
Lower synthesis cost structure
Cost-in-use calculation vs hexapeptide benchmarks

XLogP3

-2.6

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

8

Exact Mass

565.27477784 Da

Monoisotopic Mass

565.27477784 Da

Heavy Atom Count

40

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

M24S4WZS8J

Wikipedia

Acetyl tetrapeptide-2
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